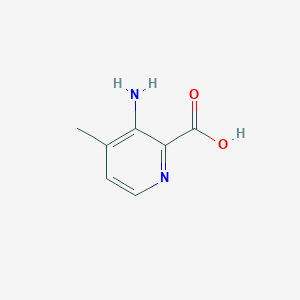

3-Amino-4-methylpicolinic acid

CAS No.: 53636-30-9

Cat. No.: VC3776449

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53636-30-9 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 3-amino-4-methylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) |

| Standard InChI Key | FDZGMCXGIXQJPA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1)C(=O)O)N |

| Canonical SMILES | CC1=C(C(=NC=C1)C(=O)O)N |

Introduction

Fundamental Properties and Structure

3-Amino-4-methylpicolinic acid (CAS: 53636-30-9) is an organic compound with the molecular formula C7H8N2O2. It is a derivative of picolinic acid characterized by an amino group at the third position and a methyl group at the fourth position of the pyridine ring. This structural arrangement contributes to its unique chemical reactivity and biological activity.

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits properties typical of both aromatic amines and carboxylic acids. Its structure contains multiple functional groups that can participate in various chemical reactions, making it versatile in organic synthesis applications.

The presence of the amino group at position 3 significantly influences the electron distribution within the pyridine ring, which in turn affects the reactivity of the compound in various chemical transformations. Similarly, the methyl group at position 4 contributes to the steric and electronic properties of the molecule.

Synthesis Methods

Traditional Synthetic Routes

The traditional synthesis typically involves a multi-step process:

-

Nitration of 4-methylpyridine using concentrated nitric acid and sulfuric acid to yield 3-nitro-4-methylpyridine

-

Reduction of the nitro group to an amino group using a reducing agent

-

Carboxylation to introduce the carboxylic acid group

These traditional methods, while effective, often involve harsh reaction conditions and may result in lower yields.

Novel Synthetic Approaches

Recent advances have led to the development of more efficient synthesis methods. One notable approach uses 4-methylpyridine-3-boronic acid as a starting material:

-

4-methylpyridine-3-boronic acid reacts with an inorganic ammonia compound in the presence of a metal oxide catalyst

-

The reaction proceeds under relatively mild conditions to produce 3-amino-4-methylpyridine

-

Subsequent carboxylation yields 3-Amino-4-methylpicolinic acid

This approach offers several advantages, including simpler reaction steps, milder conditions, and higher yields.

Comparative Synthesis Methods

The following table summarizes different synthesis approaches along with their key parameters:

In one specific example, the reaction was conducted using 27.4g (0.2mol) 4-picoline-3-boric acid, 100ml ethanol, 100ml water, 21.4g (0.4mol) ammonium chloride, and 1.6g (0.04mol) zinc oxide. After stirring at room temperature for 6 hours and appropriate workup, 3-amino-4-methylpyridine was obtained with a yield of 84% . This intermediate can then be carboxylated to produce 3-Amino-4-methylpicolinic acid.

Chemical Reactions and Reactivity

3-Amino-4-methylpicolinic acid exhibits rich chemical reactivity due to its multiple functional groups. Understanding these reactions is crucial for its applications in organic synthesis and drug development.

Amino Group Reactivity

The amino group at position 3 significantly influences the reactivity of the compound:

-

It can participate in various substitution reactions

-

It can undergo acylation to form amide derivatives

-

It serves as a key site for further functionalization

-

It can participate in coordination with metal ions

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical reactions including:

-

Esterification to form esters

-

Amidation to form amides

-

Reduction to form alcohols

-

Salt formation with bases

Applications in Scientific Research

3-Amino-4-methylpicolinic acid has found various applications in scientific research and development across multiple disciplines.

Chemical Synthesis Applications

The compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. Its bifunctional nature makes it particularly useful in constructing molecules with specific structural features.

Coordination Chemistry

The presence of both amino and carboxylic acid groups makes 3-Amino-4-methylpicolinic acid an excellent ligand for coordination with various metal ions. These coordination complexes have been studied for their unique properties and potential applications in catalysis and materials science.

In biological systems, the compound can chelate metal ions, thereby influencing enzymatic activities and metabolic pathways. This property makes it valuable in studies of metal-dependent biological processes.

Pharmaceutical Research

Research into the pharmaceutical applications of 3-Amino-4-methylpicolinic acid has focused on its potential as:

-

An intermediate in drug synthesis

-

A structural component in bioactive molecules

-

A precursor for compounds with specific biological activities

Biological Activity

3-Amino-4-methylpicolinic acid and its derivatives have demonstrated several biological activities that make them interesting subjects for medical research.

Antimicrobial Properties

Studies have indicated that 3-Amino-4-methylpicolinic acid possesses antimicrobial activity against several bacterial strains. This activity may be related to its ability to chelate metal ions that are essential for bacterial growth and metabolism.

The following table summarizes the antimicrobial profile based on available research:

| Biological Activity | Description | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Effective against bacterial strains | Metal chelation | |

| Metal Chelation | Forms complexes with metal ions | Influences enzymatic functions | |

| Pharmaceutical Potential | Intermediate for therapeutic compounds | Various mechanisms |

Mechanism of Action

The biological activity of 3-Amino-4-methylpicolinic acid is primarily attributed to:

-

Metal chelation, which can disrupt essential biochemical processes

-

Interaction with specific molecular targets

-

Modulation of enzymatic activities

Structure-Activity Relationships

The biological activity of 3-Amino-4-methylpicolinic acid is influenced by its structural features:

-

The amino group at position 3 enhances water solubility and enables hydrogen bonding

-

The methyl group at position 4 affects lipophilicity and membrane permeability

-

The carboxylic acid group provides additional binding sites for interactions with biological targets

Comparison with Related Compounds

Understanding how 3-Amino-4-methylpicolinic acid compares to related compounds provides valuable insights into its unique properties and applications.

Comparison with Picolinic Acid Derivatives

When compared to other picolinic acid derivatives, 3-Amino-4-methylpicolinic acid shows distinct chemical and biological properties:

Impact of Substituents

The presence of both amino and methyl groups significantly alters the properties of 3-Amino-4-methylpicolinic acid compared to unsubstituted picolinic acid:

-

Electronic effects: The amino group is electron-donating, while the carboxylic acid is electron-withdrawing

-

Steric effects: The methyl group introduces steric hindrance

-

Reactivity: The substituents modify reaction rates and pathways

-

Biological activity: The substituents enhance interaction with biological targets

Recent Research Developments

Research on 3-Amino-4-methylpicolinic acid continues to evolve, with recent studies focusing on expanding its applications and understanding its properties in greater detail.

Synthesis Optimization

Recent efforts have focused on optimizing the synthesis of 3-Amino-4-methylpicolinic acid to improve yield, reduce environmental impact, and enhance scalability. The development of the boronic acid route represents a significant advancement in this area .

New Applications

Emerging applications for 3-Amino-4-methylpicolinic acid include:

-

Development of novel coordination compounds

-

Exploration of pharmaceutical applications

-

Use in agricultural chemistry

-

Application in materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume